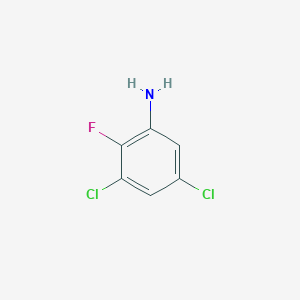

3,5-Dichloro-2-fluoroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHYENAVAPCCBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394838-36-8 | |

| Record name | 3,5-Dichloro-2-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dichloro-2-fluoroaniline physical and chemical properties

An In-depth Technical Guide to 3,5-Dichloro-2-fluoroaniline: Physicochemical Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic amine, a class of compounds that serve as versatile building blocks in modern organic synthesis. The specific arrangement of two chlorine atoms and one fluorine atom on the aniline ring imparts a unique combination of reactivity, lipophilicity, and metabolic stability to molecules derived from it. These characteristics make it a valuable intermediate in the development of high-value-added products, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of both amino and fluorine substituents on the aromatic ring provides unique reactivity, enabling further transformations such as acylation, coupling, and heterocyclic construction.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical to its formulation and delivery. For an intermediate like this compound, these properties dictate reaction conditions and purification strategies. While comprehensive experimental data for this specific isomer is not as widely published as for some other isomers, we can compile the available information and infer other properties based on its structure.

Table 1: Physicochemical Properties of Halogenated Anilines

| Property | This compound | 3,5-Dichloroaniline | 3,5-Difluoroaniline |

| CAS Number | Not readily available | 626-43-7[3] | 372-39-4[4] |

| Molecular Formula | C₆H₄Cl₂FN | C₆H₅Cl₂N[3] | C₆H₅F₂N[4] |

| Molecular Weight | 180.01 g/mol | 162.01 g/mol [3][5] | 129.11 g/mol [4] |

| Appearance | Likely a solid at room temperature | Colorless solid[3] | Other Solid[4] |

| Melting Point | Data not available | 51–53 °C[3] | 39-40 °C[6] |

| Boiling Point | Data not available | 260 °C at 741 torr[3] | 81-82 °C[6] |

| Density | Data not available | 1.58 g/cm³[3] | Data not available |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents. | Insoluble in water; soluble in alcohol, ether, benzene, chloroform, and hot petroleum ether.[5] | Data not available |

| pKa | Data not available | Data not available | Data not available |

| LogP | Data not available | 2.90[5] | 1.4[4] |

The introduction of fluorine generally increases lipophilicity, which can enhance the absorption and distribution of a drug.[7] The electron-withdrawing nature of the chlorine and fluorine atoms decreases the basicity of the aniline nitrogen, influencing its reactivity in nucleophilic substitution reactions.

Spectroscopic Data

Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. While a comprehensive set of spectra for this compound is not publicly available, researchers would typically rely on the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, with coupling patterns and chemical shifts influenced by the surrounding halogen atoms.

-

¹³C NMR: The carbon NMR would provide information on the number and electronic environment of the carbon atoms in the molecule.

-

¹⁹F NMR: This is a crucial technique for any fluorine-containing compound, providing a distinct signal for the fluorine atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the amine group (typically in the range of 3300-3500 cm⁻¹) and C-H, C=C, C-Cl, and C-F bond vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound (180.01 g/mol ) and a characteristic isotopic pattern due to the presence of two chlorine atoms.

For related compounds like 3,5-Difluoroaniline and 2,6-Dichloro-3,5-difluoro-aniline, extensive spectral data is available and can be used as a reference.[8][9][10]

Synthesis and Reactivity

The synthesis of halogenated anilines often involves multi-step processes. A common strategy for producing compounds like 2,4-Dichloro-5-fluoroaniline is the reduction of the corresponding nitrobenzene precursor, such as 2,4-dichloro-5-fluoronitrobenzene.[11] A similar approach could likely be employed for this compound.

The reactivity of the aniline is heavily influenced by the substituents on the aromatic ring. The electron-withdrawing effects of the halogens deactivate the ring towards electrophilic substitution. Conversely, the amino group is a strong activating group. The interplay of these electronic effects, along with steric hindrance from the ortho-fluoro substituent, will dictate the regioselectivity of further chemical modifications. The presence of chlorine and fluorine substituents enables further functionalization through reactions like palladium-catalyzed carbon-carbon coupling and nucleophilic aromatic substitution.[12]

Caption: A generalized synthetic workflow for the preparation of halogenated anilines.

Applications in Drug Development

Halogenated anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] The incorporation of fluorine, in particular, is a common strategy in drug design to improve metabolic stability, bioavailability, and binding affinity.[7]

While specific drugs derived from this compound are not prominently documented, its structural motifs are present in various biologically active molecules. For instance, related compounds are used in the development of:

-

Anticancer, anti-inflammatory, and CNS-active drugs.[1]

-

Antiviral compounds targeting influenza A H1N1.[12]

-

Glucocorticoid receptor agonists for treating inflammation.[12]

-

Herbicides, fungicides, and insecticides.[1]

The unique substitution pattern of this compound makes it a candidate for creating targeted therapies and novel drug candidates with potentially improved pharmacological profiles.[2]

Safety and Handling

General Safety Precautions:

-

Hazard Classification: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[13][14][15]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[13][14] Avoid contact with skin, eyes, and clothing.[15] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14][15]

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes.[13][14] If inhaled, move to fresh air.[14] If swallowed, rinse mouth with water and seek immediate medical attention.[13]

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

Conclusion

This compound represents a potentially valuable, though currently less-documented, chemical intermediate for the synthesis of complex organic molecules. Its unique arrangement of halogen substituents offers a distinct pattern of reactivity and physicochemical properties that can be exploited in the design of novel pharmaceuticals and agrochemicals. While a comprehensive dataset for this specific isomer is yet to be widely published, understanding the properties of related compounds and the fundamental principles of organic chemistry allows for a predictive approach to its use in research and development. As the demand for more sophisticated and effective chemical entities grows, the exploration of such unique building blocks will continue to be a key driver of innovation.

References

- 3,5-Dichloro-2,4-difluoroaniline, 5G - D3637-5G - Lab Pro Inc. (n.d.).

- 3,5-Dichloro-2,4-difluoroaniline. (2016). SynQuest Laboratories, Inc.

- SAFETY DATA SHEET. (2011).

- SAFETY DATA SHEET - TCI Chemicals. (2024).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Fluoroaniline Series - Sparrow Chemical. (n.d.).

- Process For Preparation Of 3, 5 Dichloroaniline - Quick Company. (n.d.).

- Process for producing 3,5-difluoroaniline - European Patent Office. (n.d.).

- US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents. (n.d.).

- 3-Chloro-2-fluoroaniline 97 2106-04-9 - Sigma-Aldrich. (n.d.).

- US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents. (n.d.).

- What is the synthesis method of 3,5-Difluoroaniline? - FAQ - Guidechem. (n.d.).

- 3,4-Dichloro-2-fluoroaniline: A Key Intermediate in Advanced Pharmaceutical Synthesis. (n.d.).

- 3,5-dichloro-4-fluoroaniline(2729-34-2) Product Description - ChemicalBook. (n.d.).

- 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem. (n.d.).

- 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem - NIH. (n.d.).

- 3,5-Dichloroaniline - Wikipedia. (n.d.).

- 3,5-Difluoroaniline(372-39-4) 1H NMR spectrum - ChemicalBook. (n.d.).

- 3,5-Dichloro-4-fluoroaniline. (n.d.).

- 2,6-DICHLORO-3,5-DIFLUORO-ANILINE - Optional[13C NMR] - Chemical Shifts. (n.d.).

- 3-Chloro-5-fluoroaniline | CAS 4863-91-6 - Ossila. (n.d.).

- 3,5-Difluoroaniline - SpectraBase. (n.d.).

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (2023).

- 2,4-Dichloro-5-fluoroaniline | 348-64-1 - Benchchem. (n.d.).

Sources

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. nbinno.com [nbinno.com]

- 3. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 4. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,5-Difluoroaniline(372-39-4) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. benchchem.com [benchchem.com]

- 12. ossila.com [ossila.com]

- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. tcichemicals.com [tcichemicals.com]

3,5-Dichloro-2-fluoroaniline CAS number and molecular weight

Technical Guide: 3,5-Dichloro-4-fluoroaniline

This guide provides a comprehensive overview of 3,5-Dichloro-4-fluoroaniline, a halogenated aromatic amine that serves as a versatile building block in synthetic chemistry. Its unique substitution pattern offers opportunities for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.

Chemical Identity and Properties

A clear identification of a chemical substance is the foundation of all scientific work. The CAS number is a unique identifier that prevents ambiguity between different chemical entities.

| Property | Value | Source |

| CAS Number | 2729-34-2 | [1][2][3] |

| Molecular Formula | C₆H₄Cl₂FN | [1] |

| Molecular Weight | 180.01 g/mol | [1] |

Physical and Chemical Properties:

While extensive experimental data for all physical properties is not always available, the following represents a summary of known or predicted characteristics.

| Property | Value |

| Appearance | Solid (form may vary) |

| Melting Point | Not consistently reported |

| Boiling Point | Not consistently reported |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis of 3,5-Dichloro-4-fluoroaniline

The synthesis of halogenated anilines often involves multi-step processes, including nitration, reduction, and halogenation reactions. A plausible synthetic route to 3,5-Dichloro-4-fluoroaniline starts from a readily available precursor.

A common strategy for the synthesis of related compounds involves the reduction of a nitro group to an aniline. For instance, a method for preparing p-fluoroaniline involves the reduction and dechlorination of 3,5-dichloro-4-fluoronitrobenzene using a Palladium-on-Carbon (Pd/C) catalyst under hydrogen pressure.

Hypothetical Synthesis Workflow:

The following diagram illustrates a potential synthetic pathway to 3,5-Dichloro-4-fluoroaniline, highlighting the key transformations.

Caption: A potential two-step synthesis of 3,5-Dichloro-4-fluoroaniline.

Experimental Protocol: Reduction of 3,5-Dichloro-4-fluoronitrobenzene

This protocol is adapted from a general method for the reduction of nitroarenes and would require optimization for this specific substrate.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichloro-4-fluoronitrobenzene (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

-

Reagent Addition: Carefully add a reducing agent. For laboratory-scale synthesis, iron powder (Fe) in the presence of a catalytic amount of hydrochloric acid (HCl) is a common choice. Alternatively, catalytic hydrogenation using H₂ gas and a palladium-on-carbon (Pd/C) catalyst can be employed.

-

Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst or unreacted iron. The filtrate is then neutralized with a base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Applications in Research and Development

Halogenated anilines are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The presence of chlorine and fluorine atoms in 3,5-Dichloro-4-fluoroaniline can influence the pharmacokinetic and physicochemical properties of the final compounds.

Potential Applications:

-

Pharmaceuticals: Fluoroanilines are integral to the development of anticancer, anti-inflammatory, and central nervous system (CNS) active drugs. The specific substitution pattern of 3,5-Dichloro-4-fluoroaniline could be explored for the synthesis of novel therapeutic agents.

-

Agrochemicals: Many modern herbicides and insecticides are derived from halogenated anilines. This compound could serve as a precursor for new crop protection agents.

-

Materials Science: The unique electronic properties imparted by the fluorine and chlorine atoms make such compounds interesting for the synthesis of specialty dyes, pigments, and materials for electronics.

Workflow for a Suzuki Coupling Reaction:

A common application of such anilines in drug discovery is their use in cross-coupling reactions to build more complex molecular scaffolds.

Caption: A generalized workflow for a Suzuki coupling reaction involving a halogenated aniline.

Safety and Handling

Detailed safety information for 3,5-Dichloro-4-fluoroaniline is not available. However, based on the data for structurally similar compounds, such as other dichloroanilines and fluoroanilines, the following precautions should be taken.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Toxicity Profile (based on related compounds):

Halogenated anilines are generally considered to be toxic. They can be harmful if swallowed, in contact with skin, or if inhaled. Long-term exposure may have adverse health effects.

Spectroscopic Data

Spectroscopic data is essential for the characterization and confirmation of the chemical structure. While specific spectra for 3,5-Dichloro-4-fluoroaniline are not publicly available, the following are the expected key features in different spectroscopic analyses.

-

¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the positions of the chlorine and fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and electronic environment of the carbon atoms in the molecule. The carbons attached to fluorine would show characteristic splitting patterns.

-

¹⁹F NMR: The fluorine NMR spectrum would be a key tool for confirming the presence and position of the fluorine atom.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (180.01 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms.

References

Due to the lack of specific literature for 3,5-Dichloro-2-fluoroaniline, this reference list pertains to the information presented for 3,5-Dichloro-4-fluoroaniline and related compounds.

Sources

Synthesis routes for 3,5-Dichloro-2-fluoroaniline

An In-Depth Technical Guide to the Synthesis of 3,5-Dichloro-2-fluoroaniline

Abstract

This compound is a key building block in the synthesis of advanced pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring vicinal fluorine and chlorine atoms along with a meta-dichloro arrangement, presents unique challenges and requires carefully considered synthetic strategies. This technical guide provides a comprehensive analysis of the primary synthesis routes to this compound, offering a critical evaluation of each pathway's merits and limitations. We will delve into the mechanistic rationale behind experimental choices, provide detailed, field-proven protocols, and present a comparative analysis to aid researchers and process chemists in selecting the optimal route for their specific application, whether for lab-scale research or industrial production.

Strategic Overview: A Retrosynthetic Approach

The synthesis of a polysubstituted aniline like this compound requires precise control over regioselectivity. The order of introducing the substituents—the amino group, the fluorine atom, and the two chlorine atoms—is paramount to achieving the target molecule efficiently. A retrosynthetic analysis reveals two primary strategic disconnections, which form the basis of the most viable synthetic routes:

-

C-N Bond Formation (Late Stage): This strategy involves constructing the fully halogenated aromatic core first (1,3-dichloro-2-fluorobenzene), followed by the introduction of a nitrogen-containing functional group (e.g., a nitro group) and its subsequent reduction. This approach often provides excellent regiochemical control.

-

Halogenation of an Aniline Precursor: This approach begins with a simpler aniline derivative (e.g., 2-fluoroaniline) and introduces the chlorine atoms in a later step. While potentially shorter, this route's success hinges on controlling the directing effects of the existing substituents to achieve the desired 3,5-dichloro pattern.

The following diagram illustrates these divergent strategic pathways.

Caption: High-level retrosynthetic analysis for this compound.

Route 1: Synthesis via Nitration of a Dichlorofluorobenzene Precursor

This route is often preferred for its logical progression and superior control over isomer formation. The synthesis begins with the nitration of a pre-formed dichlorofluorobenzene and concludes with the reduction of the nitro group. The key to this strategy is the synthesis or procurement of the correct starting isomer, 1,3-dichloro-2-fluorobenzene.

Overall Workflow

The workflow for Route 1 is a robust two-step process following the initial synthesis of the halogenated starting material.

Caption: Workflow for the synthesis of this compound via Route 1.

Step-by-Step Experimental Protocol

Step A: Nitration of 1,3-Dichloro-2-fluorobenzene

The directing effects of the substituents determine the outcome of the electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, while the two chlorine atoms are also ortho-, para-directing but are more deactivating. The position C4 is sterically hindered by the two adjacent chlorine atoms. Nitration is therefore strongly directed to the C6 position, para to the fluorine atom, yielding the desired 3,5-dichloro-2-fluoronitrobenzene isomer with high selectivity.

-

Protocol:

-

To a cooled (0-5 °C) three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add fuming sulfuric acid (oleum).

-

Slowly add 1,3-dichloro-2-fluorobenzene to the stirred acid, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate vessel, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours until TLC or GC analysis indicates complete consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice.

-

The solid precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum. The crude product can be purified by recrystallization from ethanol or a similar solvent.

-

Step B: Reduction of 3,5-Dichloro-2-fluoronitrobenzene

The reduction of the nitro group to an amine in the presence of multiple halogen substituents requires a careful choice of reducing agent to prevent hydrodehalogenation.[1] Catalytic hydrogenation is highly effective, but the catalyst choice is critical. While Pd/C is a common choice for nitro reductions, it is also known to cause dehalogenation of aryl chlorides.[1] Raney Nickel is an excellent alternative that effectively reduces the nitro group while minimizing the loss of chlorine atoms.[1][2]

-

Protocol:

-

Charge a pressure reactor (autoclave) with 3,5-dichloro-2-fluoronitrobenzene, a solvent such as methanol or ethanol, and a catalytic amount of water-wet Raney Nickel (approx. 5-10% by weight).

-

Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen gas (typically 50-100 psi) and begin vigorous stirring.

-

Heat the reaction to 40-60 °C. The reaction is exothermic and may require cooling to maintain the set temperature.

-

Monitor the reaction progress by the cessation of hydrogen uptake.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry in the air. Keep it wet with water or solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

The product can be purified by vacuum distillation or recrystallization.

-

Data Summary for Route 1

| Step | Key Reagents | Typical Conditions | Typical Yield | Purity (Post-Purification) |

| Nitration | HNO₃, H₂SO₄ | 0-15 °C, 3-5 h | 85-95% | >98% |

| Reduction | H₂, Raney Ni, Methanol | 50-100 psi H₂, 40-60 °C | 90-98% | >99% |

| Overall | ~76-93% |

Route 2: Synthesis via Halogenation of 2-Fluoroaniline

This approach begins with a more readily available starting material, 2-fluoroaniline. The strategy involves protecting the amine, performing a dichlorination, and then deprotecting to yield the final product. The critical challenge in this route is achieving the desired 3,5-dichlorination regioselectivity.

Overall Workflow

This multi-step process requires careful control at the chlorination stage to manage isomer formation.

Caption: Workflow for the synthesis of this compound via Route 2.

Step-by-Step Experimental Protocol

Step A: Acetylation of 2-Fluoroaniline

The amino group is first protected as an acetamide. This serves two purposes: it reduces the activating nature of the amine, preventing over-halogenation, and its steric bulk can help direct the incoming electrophiles.[3]

-

Protocol:

-

Dissolve 2-fluoroaniline in a suitable solvent like glacial acetic acid or dichloromethane.

-

Cool the solution to 0-10 °C.

-

Slowly add acetic anhydride (1.0-1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor for completion by TLC.

-

Pour the reaction mixture into water to precipitate the product.

-

Collect the solid N-(2-fluorophenyl)acetamide by filtration, wash with water, and dry. The product is often pure enough for the next step without further purification.

-

Step B: Dichlorination of N-(2-fluorophenyl)acetamide

This is the most critical and challenging step. The acetamido group and the fluorine atom are both ortho-, para-directing. Chlorination will occur at the positions activated by these groups (C3, C4, C5, C6). Achieving selective dichlorination at the 3- and 5-positions requires carefully controlled conditions to avoid the formation of mono-chlorinated and other di-chlorinated isomers. Using a mild chlorinating agent like N-chlorosuccinimide (NCS) in a polar solvent can offer better control than using chlorine gas.

-

Protocol:

-

Dissolve N-(2-fluorophenyl)acetamide in a suitable solvent such as acetonitrile or acetic acid.

-

Add N-chlorosuccinimide (NCS) (slightly more than 2.0 equivalents) in portions to the solution at room temperature.

-

Heat the mixture gently (e.g., 50-70 °C) and monitor the reaction progress by GC or HPLC. The reaction may take several hours.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with sodium bisulfite solution (to quench any remaining NCS) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product will be a mixture of isomers and will require careful purification by column chromatography or fractional crystallization to isolate the desired N-(3,5-dichloro-2-fluorophenyl)acetamide.

-

Step C: Hydrolysis of N-(3,5-Dichloro-2-fluorophenyl)acetamide

The final step is the removal of the acetyl protecting group to reveal the target aniline. This can be achieved under either acidic or basic conditions.

-

Protocol (Acidic Hydrolysis):

-

Suspend the purified N-(3,5-dichloro-2-fluorophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir for 4-8 hours, or until TLC analysis shows the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., aqueous NaOH) to a pH of 8-9.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

-

Data Summary for Route 2

| Step | Key Reagents | Typical Conditions | Typical Yield | Purity (Post-Purification) |

| Acetylation | Acetic Anhydride | 0 °C to RT, 1-2 h | >95% | >98% |

| Dichlorination | N-Chlorosuccinimide | 50-70 °C, 4-12 h | 30-50% (isolated) | >97% |

| Hydrolysis | HCl, Ethanol | Reflux, 4-8 h | >90% | >99% |

| Overall | ~25-45% |

Comparative Analysis and Conclusion

The choice between these two synthetic routes depends heavily on the specific goals of the research or production campaign.

| Parameter | Route 1 (from Dichlorofluorobenzene) | Route 2 (from 2-Fluoroaniline) |

| Number of Steps | 2 (post-starting material synthesis) | 3 |

| Overall Yield | High (~76-93%) | Moderate to Low (~25-45%) |

| Regiocontrol | Excellent | Poor to Moderate; requires extensive purification |

| Starting Material | 1,3-Dichloro-2-fluorobenzene (less common) | 2-Fluoroaniline (readily available) |

| Scalability | High; reactions are generally clean. | Moderate; purification of isomers is difficult on a large scale. |

| Key Challenge | Synthesis/sourcing of the starting material. | Controlling regioselectivity during dichlorination. |

For applications where high purity and yield are critical, Route 1 is unequivocally the superior strategy . Its excellent control over regioselectivity during the nitration step ensures a clean conversion to the desired intermediate, which is then efficiently reduced to the final product. While the starting material, 1,3-dichloro-2-fluorobenzene, is less common than 2-fluoroaniline, the high overall yield and straightforward purification often justify the initial investment in its synthesis or procurement.

Route 2 , while starting from a more accessible precursor, is hampered by the difficult and low-yielding dichlorination step. The formation of multiple isomers necessitates extensive chromatographic purification, which is often impractical and costly for large-scale production. Therefore, Route 2 is better suited for small-scale laboratory synthesis where the exploration of different halogenation conditions might be of academic interest.

For researchers and drug development professionals, focusing on a reliable supply chain for 1,3-dichloro-2-fluorobenzene to enable the execution of Route 1 is the most logical and economically viable path to obtaining high-quality this compound.

References

- BenchChem.

- Google Patents.

- Google Patents.

- Google Patents.

- Google Patents.

- Wikipedia. Sandmeyer reaction.

- Organic Chemistry Portal. Sandmeyer Reaction.

- Google Patents. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.

- Organic Chemistry Portal. Specific Name Reactions.

- Google Patents.

- Wikipedia.

- Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

- ACS Publications.

- Organic-Chemistry.org. Nitro Reduction - Common Conditions.

- BOC Sciences. The Chemical Properties and Synthesis Routes of 3,5-Dichloroaniline.

- Wikipedia. Reduction of nitro compounds.

- Master Organic Chemistry. Reduction of Nitro Groups and the Baeyer Villiger.

- ResearchGate. Synthesis of 4, 5-dichloro-2-fluoronitrobenzene.

- Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.

Sources

The Strategic Role of Polychloro-fluoroanilines in Modern Synthesis: A Technical Guide Focused on the 3,4-Dichloro-2-fluoroaniline Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Isomeric Specificity

In the landscape of fine chemical intermediates, specific substitution patterns on an aromatic scaffold are paramount for directing reactivity and defining the final properties of a target molecule. The requested topic, 3,5-Dichloro-2-fluoroaniline , represents one such specific isomer within the broader class of polychloro-fluoroanilines. While this class is critical in pharmaceutical and agrochemical development, publicly accessible, detailed literature on the synthesis and application of the 3,5-dichloro-2-fluoro isomer is sparse.

To provide a robust and scientifically grounded guide, this document will focus on the closely related and well-documented intermediate, 3,4-Dichloro-2-fluoroaniline (CAS No. 886762-39-6) . The principles of synthesis, reactivity, and application discussed herein are representative of this class of compounds and provide a strong, illustrative foundation for researchers working with similarly substituted aniline building blocks.

Introduction: The Power of Halogenation in Drug Design

Halogenated anilines are foundational building blocks in medicinal chemistry. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, onto an aniline framework imparts a unique combination of steric and electronic properties. Fluorine, with its high electronegativity and small size, can enhance binding affinity, improve metabolic stability, and modulate the pKa of nearby functional groups.[1][2] Chlorine atoms provide additional steric bulk and electronic influence, offering multiple vectors for subsequent chemical modification.[3]

3,4-Dichloro-2-fluoroaniline is an exemplar of this molecular design strategy. It serves as a vital, high-purity precursor for sophisticated pharmaceutical agents, particularly in the development of targeted therapies.[4] This guide elucidates the synthesis, reactivity, and practical application of this intermediate, providing field-proven insights for its effective use in complex synthetic campaigns.

Physicochemical & Structural Data

A precise understanding of a starting material's properties is a prerequisite for successful and reproducible synthesis. The key data for 3,4-Dichloro-2-fluoroaniline are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 886762-39-6 | [4] |

| Molecular Formula | C₆H₄Cl₂FN | |

| Molecular Weight | 180.01 g/mol | |

| Appearance | Typically an off-white to yellow or brown solid | |

| IUPAC Name | 3,4-Dichloro-2-fluoroaniline | |

| Synonyms | 3,4-Dichloro-2-fluorobenzenamine |

Synthesis & Manufacturing Logic

The synthesis of highly substituted anilines like 3,4-dichloro-2-fluoroaniline generally relies on a robust and scalable route, often culminating in the reduction of a nitroaromatic precursor. This approach is favored in industrial settings because the nitration of halogenated benzenes is a well-understood and high-yielding transformation, and the subsequent reduction of the nitro group to an amine is typically efficient.

A logical, multi-step synthesis pathway often begins with a less complex halogenated benzene and proceeds through sequential nitration and halogenation steps to build the required substitution pattern before the final reduction.

Caption: Conceptual synthesis route for 3,4-dichloro-2-fluoroaniline.

Causality in Synthesis:

-

Starting Material Selection: The choice of starting material is dictated by the directing effects of the existing substituents. The halogen atoms are ortho-, para-directing but deactivating. The synthetic design must account for these effects to achieve the desired regiochemistry in the nitration step.

-

Reduction Method: Catalytic hydrogenation (e.g., H₂ over Palladium on Carbon) is a common industrial method due to its high efficiency and clean workup.[5][6] Alternative methods like reduction with metals in acidic media (e.g., Fe or SnCl₂ in HCl) are also effective and can be chosen based on substrate compatibility and cost.

Chemical Reactivity and Strategic Transformations

The utility of 3,4-dichloro-2-fluoroaniline as an intermediate stems from its predictable, yet versatile, reactivity. The interplay between the amino group and the three electron-withdrawing halogen substituents governs its behavior in subsequent synthetic steps.

Caption: Reactivity map of 3,4-dichloro-2-fluoroaniline in API synthesis.

-

Nucleophilicity of the Amino Group: The potent electron-withdrawing effects of the two chlorine atoms and the ortho-fluorine atom significantly reduce the electron density on the nitrogen. This makes the amine group a substantially weaker base and nucleophile compared to aniline. Consequently, reactions at the nitrogen, such as acylation or alkylation, often require more forcing conditions or stronger electrophiles.

-

Diazotization and Sandmeyer Reactions: Despite its reduced basicity, the amino group can be reliably converted into a diazonium salt (Ar-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly valuable as it can be displaced by a wide variety of nucleophiles (e.g., -Cl, -Br, -CN, -OH) in Sandmeyer-type reactions, providing a powerful tool for further functionalization of the aromatic ring.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring makes it susceptible to SNAr. The fluorine atom, being the most electronegative and often a better leaving group in SNAr, is the most likely site for substitution by strong nucleophiles. This pathway is a cornerstone for building complex heterocyclic systems fused to the aniline ring.

-

Metal-Catalyzed Cross-Coupling: The aniline can participate in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to form more complex diarylamines. The C-Cl bonds can also be activated for Suzuki, Sonogashira, or other cross-coupling reactions, though this typically requires conversion of the amine to a less coordinating directing group first.

Application in Drug Discovery: A Building Block for Targeted Therapies

The unique substitution pattern of 3,4-dichloro-2-fluoroaniline makes it an ideal starting material for complex molecules where precise spatial and electronic properties are required. It is explicitly identified as a key building block in the synthesis of advanced pharmaceutical agents, including targeted therapies.[4] The presence of multiple halogen atoms provides distinct handles for sequential, regioselective reactions, allowing for the efficient construction of a molecular scaffold. This is particularly valuable in the synthesis of kinase inhibitors and other targeted agents where specific interactions with a protein's active site are essential for efficacy.

Experimental Protocol: N-Acetylation of 3,4-Dichloro-2-fluoroaniline

This protocol describes a standard N-acetylation, a common first step to protect the amine or to introduce an acetyl moiety as part of a larger pharmacophore. This procedure is representative and should be performed by qualified personnel with appropriate safety precautions.

Objective: To synthesize N-(3,4-dichloro-2-fluorophenyl)acetamide.

Materials:

-

3,4-Dichloro-2-fluoroaniline (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Pyridine (catalytic or as solvent)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Caption: Step-by-step workflow for a typical N-acetylation reaction.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dichloro-2-fluoroaniline (1.0 eq) in dichloromethane. Add pyridine (e.g., 0.1 eq as a catalyst or use as the solvent).

-

Reagent Addition: Cool the flask in an ice-water bath to 0 °C. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with additional dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl to remove pyridine, water, saturated NaHCO₃ solution to remove excess acetic acid, and finally with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure N-(3,4-dichloro-2-fluorophenyl)acetamide.

Self-Validating System: The success of this protocol is validated at multiple stages. TLC is used to confirm the full consumption of the starting material and the formation of a new, less polar product spot. The aqueous washes in the workup are designed to systematically remove specific impurities (base, acid), and the final purification step provides a product whose identity and purity can be confirmed by analytical methods such as NMR, LC-MS, and melting point analysis.

Safety and Handling

As a member of the chloroaniline class of compounds, 3,4-dichloro-2-fluoroaniline and its relatives must be handled with care. While a specific Safety Data Sheet (SDS) for this exact isomer should always be consulted, the hazards are expected to be similar to those of related compounds like 3-chloro-2-fluoroaniline.[7]

-

Primary Hazards:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and/or a face shield.

-

Respiratory Protection: Handle only in a well-ventilated fume hood. If inhalation risk is high, use an appropriate respirator with an organic vapor cartridge.

-

Skin Protection: Wear a lab coat and appropriate protective clothing.

-

-

Handling & Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

Conclusion

Polychloro-fluoroanilines, exemplified by 3,4-dichloro-2-fluoroaniline, are high-value chemical intermediates that are indispensable to modern drug discovery. Their carefully arranged halogen substituents provide a unique chemical handle for building molecular complexity, enabling the synthesis of targeted therapeutics that can address significant unmet medical needs. A thorough understanding of their synthesis, reactivity, and handling is essential for any researcher aiming to leverage these powerful building blocks in their synthetic programs.

References

Sources

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 6. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 7. 3-氯-2-氟苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2729-34-2 Cas No. | 3,5-Dichloro-4-fluoroaniline | Apollo [store.apolloscientific.co.uk]

A Guide to the Spectroscopic Characterization of 3,5-Dichloro-2-fluoroaniline

Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic techniques required for the structural elucidation and quality verification of 3,5-Dichloro-2-fluoroaniline. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, unambiguous confirmation of its molecular structure is paramount. This document outlines the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Given the absence of a comprehensive, publicly available experimental dataset for this specific isomer, this guide synthesizes data from structurally analogous compounds and first-principle spectroscopic theory to present a robust, predicted spectroscopic profile. This approach serves as a powerful tool for researchers, enabling them to validate synthesis products and troubleshoot analytical challenges.

Introduction: The Analytical Imperative

This compound is a halogenated aromatic amine whose utility in drug development and materials science is predicated on the precise arrangement of its substituents. The fluorine atom at the C2 position, flanked by a chlorine at C3 and the amine group at C1, induces significant electronic and steric effects that dictate its reactivity and downstream applications. Consequently, rigorous spectroscopic analysis is not merely a quality control checkpoint but a fundamental necessity to confirm isomeric purity and predict chemical behavior.

This guide is structured to provide not just the data, but the scientific rationale behind the analytical workflow. We will explore how the interplay of inductive and resonance effects from the chloro, fluoro, and amino groups manifests in each spectrum, offering a holistic understanding of the molecule's electronic architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, both ¹H and ¹³C NMR are indispensable, with particular attention paid to the influence of the fluorine atom, which introduces characteristic couplings.

Causality in Experimental Design: NMR

The choice of solvent and instrument frequency are critical preliminary decisions. Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve the analyte without introducing interfering proton signals, apart from its residual peak at δ 7.26 ppm.[1] A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal resolution, which is crucial for resolving the complex splitting patterns caused by fluorine-proton and fluorine-carbon couplings.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons and a broad signal for the amine protons. The aromatic region will be defined by the coupling between the two non-equivalent aromatic protons and their respective couplings to the fluorine atom.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H4 | ~6.95 | Doublet of doublets (dd) | ⁴J(H-H) ≈ 2.5 Hz, ⁴J(H-F) ≈ 4.0 Hz | 1H |

| H6 | ~6.70 | Doublet of doublets (dd) | ⁴J(H-H) ≈ 2.5 Hz, ⁵J(H-F) ≈ 2.0 Hz | 1H |

| NH₂ | ~4.00 | Broad singlet (br s) | - | 2H |

Interpretation: The electron-withdrawing nature of the three halogen substituents will shift the aromatic protons downfield compared to aniline. The fluorine atom at C2 will exert its strongest influence on the adjacent proton (H6) and the proton meta to it (H4) through space and through the bond network, respectively. The broadness of the NH₂ signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The key diagnostic feature is the presence of carbon-fluorine couplings (¹J(C-F), ²J(C-F), etc.), which are invaluable for definitive signal assignment.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J(C-F), Hz) |

| C1 (-NH₂) | ~135.0 | Doublet (d) | ²J ≈ 15 |

| C2 (-F) | ~155.0 | Doublet (d) | ¹J ≈ 240 |

| C3 (-Cl) | ~118.0 | Doublet (d) | ²J ≈ 20 |

| C4 | ~125.0 | Doublet (d) | ³J ≈ 4 |

| C5 (-Cl) | ~134.0 | Doublet (d) | ³J ≈ 5 |

| C6 | ~115.0 | Doublet (d) | ⁴J ≈ 2 |

Interpretation: The carbon directly attached to the fluorine (C2) will exhibit a very large one-bond coupling constant (¹J(C-F)), making its identification straightforward.[2] The other carbons will show smaller couplings depending on their proximity to the fluorine atom. The chemical shifts are influenced by the combined electronic effects of all substituents.

Standard NMR Acquisition Protocol

-

Sample Preparation : Dissolve 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).[1] Filter the solution into a 5 mm NMR tube.

-

¹H NMR Acquisition :

-

Use a standard single-pulse sequence on a 400 MHz spectrometer.

-

Set the spectral width from -2 to 12 ppm.

-

Acquire 16-64 scans with a relaxation delay of 1-2 seconds.[1]

-

Reference the spectrum to the residual CDCl₃ peak at 7.26 ppm.

-

-

¹³C NMR Acquisition :

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width from 0 to 200 ppm.

-

Acquire 1024 or more scans with a relaxation delay of 2-5 seconds to ensure full relaxation of quaternary carbons.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[1]

-

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides definitive evidence for the presence of key functional groups by measuring their characteristic vibrational frequencies. For this compound, the N-H, C-F, and C-Cl bonds are of primary interest.

Causality in Experimental Design: IR

The Potassium Bromide (KBr) pellet technique is a standard and reliable method for analyzing solid samples.[3] This involves intimately grinding the sample with dry KBr powder and pressing it into a transparent disk. This minimizes scattering and produces a high-quality spectrum. A background spectrum of a pure KBr pellet must be recorded and subtracted to remove atmospheric (CO₂, H₂O) and instrumental interferences.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3490 - 3400 | Asymmetric N-H Stretch | Primary Amine (-NH₂) | Medium |

| 3400 - 3300 | Symmetric N-H Stretch | Primary Amine (-NH₂) | Medium |

| 1630 - 1600 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | Strong |

| 1580 - 1450 | C=C Aromatic Stretch | Aromatic Ring | Medium-Strong |

| 1280 - 1220 | C-F Stretch | Aryl-Fluoride | Strong |

| 1100 - 1000 | C-N Stretch | Aromatic Amine | Medium |

| 800 - 600 | C-Cl Stretch | Aryl-Chloride | Strong |

Interpretation: The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a hallmark of a primary amine.[3] The strong absorption corresponding to the C-F stretch is a key identifier, while the C-Cl stretches are expected in the lower frequency "fingerprint" region.

Standard FT-IR Acquisition Protocol

-

Sample Preparation (KBr Pellet) : Weigh approximately 1-2 mg of the analyte and 100-200 mg of dry, spectroscopic-grade KBr.[3]

-

Grind the mixture in an agate mortar until a fine, homogeneous powder is formed.

-

Transfer a portion of the powder to a pellet-forming die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record a background spectrum using an empty sample compartment or a pure KBr pellet.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1]

-

Perform automatic background subtraction.

-

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Causality in Experimental Design: MS

Electron Ionization (EI) is the preferred method for this type of small, relatively stable organic molecule. Operating at a standard energy of 70 eV provides sufficient energy to cause reproducible fragmentation, generating a characteristic "fingerprint" mass spectrum that can be compared across instruments.[1]

Predicted Mass Spectrum

The key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) will result in a characteristic cluster of peaks.

-

Molecular Formula : C₆H₄Cl₂FN

-

Monoisotopic Mass : 178.9701 Da

Table 4: Predicted Key Ions in the EI Mass Spectrum

| m/z (for ³⁵Cl) | Ion Identity | Significance |

| 179 / 181 / 183 | [M]⁺ | Molecular Ion. The M:M+2:M+4 ratio of ~9:6:1 is characteristic of two chlorine atoms. |

| 144 / 146 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 116 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the aniline ring. |

Interpretation: The molecular ion peak ([M]⁺) will be observed at m/z 179 (for the molecule containing two ³⁵Cl isotopes). Due to the natural abundance of ³⁷Cl (~24.2%), there will be a significant M+2 peak at m/z 181 (one ³⁵Cl, one ³⁷Cl) and a smaller M+4 peak at m/z 183 (two ³⁷Cl). This isotopic signature is irrefutable evidence for the presence of two chlorine atoms. The primary fragmentation pathway is expected to be the loss of a chlorine radical, a common fragmentation for halogenated aromatics.

Standard GC-MS Acquisition Protocol

-

Sample Introduction : Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject a 1 µL aliquot into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.

-

GC Conditions :

-

Injector : 250 °C.

-

Column : Standard non-polar column (e.g., DB-5ms).

-

Oven Program : Start at 100 °C, ramp at 15 °C/min to 280 °C.[4]

-

Carrier Gas : Helium.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.[1]

-

Mass Range : Scan from m/z 40 to 400.

-

Integrated Analytical Workflow and Data Validation

A self-validating system for structural confirmation relies on the convergence of data from all three spectroscopic methods. The proposed structure must be consistent with every piece of evidence.

Caption: Integrated workflow for the spectroscopic validation of this compound.

Conclusion

The structural characterization of this compound is a clear example of the synergy between different spectroscopic techniques. While direct experimental data may be sparse, a robust and reliable spectroscopic profile can be predicted through the application of fundamental principles and comparison with analogous structures. NMR confirms the connectivity and electronic environment of the carbon-hydrogen framework, IR validates the presence of key functional groups, and MS provides definitive proof of the molecular weight and elemental composition (via isotopic analysis). By following the protocols and interpretive logic outlined in this guide, researchers can confidently verify the identity and purity of this important chemical intermediate.

References

- New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry.

- Pan, Y., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.

- BenchChem. (2025). Spectroscopic Analysis for Structural Confirmation of 4-Butyl-2,3-dichloroaniline: A Comparative Guide.

- Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). Indian Institute of Science Education and Research Kolkata.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- PubChem. (n.d.). 3,5-Difluoroaniline. National Institutes of Health.

- ChemicalBook. (n.d.). 3,5-Difluoroaniline(372-39-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). 3,5-Difluoroaniline(372-39-4) 13C NMR spectrum.

- PubChem. (n.d.). 3,5-Dichloroaniline. National Institutes of Health.

- SpectraBase. (n.d.). 3,5-Difluoroaniline. John Wiley & Sons, Inc.

- ACS Publications. (2022). Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water. Environmental Science & Technology.

- American Pharmaceutical Review. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing.

- BenchChem. (2025). An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-4-fluoroaniline.

- BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Data of N-(2-Heptyl)aniline.

- PubChem. (n.d.). 3-Fluoroaniline. National Institutes of Health.

Sources

- 1. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 2. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 3. 3-Chloro-2-fluoroaniline | C6H5ClFN | CID 75014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

Solubility and stability of 3,5-Dichloro-2-fluoroaniline

An In-depth Technical Guide to the Physicochemical Characterization of 3,5-Dichloro-2-fluoroaniline: Solubility and Stability

Disclaimer: Publicly available experimental data on the solubility and stability of this compound is limited. This guide, therefore, provides a comprehensive framework based on first principles of physical organic chemistry, data from structurally similar analogs, and detailed, field-proven experimental protocols to enable researchers to determine these critical parameters. As a Senior Application Scientist, the emphasis is placed on the causality behind experimental choices and the establishment of robust, self-validating methodologies.

Introduction to this compound

This compound is a halogenated aromatic amine, a class of compounds that serves as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The precise arrangement of chloro and fluoro substituents on the aniline ring imparts unique electronic and steric properties, making it a molecule of interest for targeted synthesis. An understanding of its solubility and stability is paramount for any application, governing everything from reaction kinetics and purification strategies to formulation and shelf-life.

This guide provides a predictive analysis of these properties and, more importantly, furnishes the detailed experimental workflows required to quantify them, thereby bridging the existing data gap for researchers in drug discovery and chemical development.

Table 1: Chemical Identity of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 2106-04-9 |

| Molecular Formula | C₆H₅Cl₂FN |

| Molecular Weight | 180.01 g/mol [1] |

| Canonical SMILES | C1=CC(=C(C(=C1Cl)N)F)Cl |

| InChI Key | XWBTZHDDWRNOQH-UHFFFAOYSA-N |

Predictive Analysis of Solubility

The solubility of a compound is dictated by the principle of "similia similibus solvuntur" or "like dissolves like." The interplay of intermolecular forces between the solute (this compound) and the solvent determines the extent of dissolution.

Intermolecular Forces Analysis

The structure of this compound presents several key functional groups that influence its interactions:

-

Hydrogen Bonding: The primary amine (-NH₂) group can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the nitrogen). This is the most significant contributor to its solubility in protic solvents.

-

Dipole-Dipole Interactions: The electronegative chlorine and fluorine atoms create strong C-Cl and C-F bonds, resulting in a significant molecular dipole moment. This allows for strong interactions with polar aprotic solvents.

-

Van der Waals Forces: The aromatic ring provides a nonpolar surface area, allowing for weaker London dispersion forces, which will govern its limited solubility in non-polar solvents.

Based on this analysis, a qualitative solubility profile can be predicted. This approach is crucial in early-stage development for selecting appropriate solvent systems for synthesis and purification, minimizing experimental iterations. For structurally similar compounds like 3-Chloro-4-fluoroaniline, good solubility has been noted in polar protic solvents like methanol.[2]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High to Moderate | Strong hydrogen bonding capability of the -NH₂ group with the solvent's -OH group. |

| Polar Aprotic | Acetonitrile, DMSO, DMF | Moderate to High | Strong dipole-dipole interactions between the halogenated ring and the polar solvent. |

| Non-Polar | Hexane, Toluene | Low | Dominated by weak van der Waals forces; lack of favorable polar interactions.[3] |

| Chlorinated | Dichloromethane, Chloroform | Moderate | "Like dissolves like" principle applies due to the presence of chlorine atoms on both solute and solvent. |

Experimental Protocol: Solubility Determination via Isothermal Shake-Flask Method

To move beyond prediction, quantitative measurement is essential. The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound. The protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Causality in Method Design

-

Why an Isothermal System? Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) ensures that the measured value is consistent and reproducible.

-

Why Shake for 24-48 Hours? Many compounds, particularly crystalline solids, dissolve slowly. A prolonged agitation period is necessary to ensure the system reaches thermodynamic equilibrium. The presence of undissolved solid at the end confirms the solution is saturated.

-

Why HPLC-UV for Quantification? High-Performance Liquid Chromatography (HPLC) with UV detection is a highly specific, sensitive, and linear analytical technique, making it ideal for accurately quantifying the concentration of the dissolved analyte in the supernatant.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap glass vial. "Excess" is critical and is confirmed by the visual presence of solid material after the equilibration period.

-

Equilibration: Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitate for 24 to 48 hours. A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

Sample Collection: After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

-

Filtration: Carefully withdraw a clear aliquot of the supernatant using a pipette fitted with a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step is crucial to avoid artificially high results.

-

Dilution: Immediately dilute the filtered sample with a known volume of mobile phase to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method. Calculate the concentration based on a standard calibration curve.

Visualization of Experimental Workflow

Stability Profile and Forced Degradation

Assessing the chemical stability of this compound is critical for determining appropriate storage conditions and predicting its degradation pathways. A forced degradation study is an essential component of this assessment.

Predictive Stability Analysis

The molecular structure suggests several potential liabilities:

-

Oxidative Degradation: The electron-rich aniline moiety is susceptible to oxidation, which can lead to coloration and the formation of complex polymeric impurities. Safety data for related compounds frequently lists strong oxidizing agents as incompatible materials.[4][5][6]

-

Photostability: Aromatic amines can be sensitive to light, potentially leading to free-radical-mediated degradation.

-

pH Sensitivity: While generally stable, extreme pH conditions could potentially lead to hydrolysis or other reactions, although this is less likely for the robust chloro- and fluoro-substituents on the aromatic ring.

Plausible Degradation Pathway

While specific pathways for this molecule are not published, a common degradation route for anilines involves oxidation. A plausible initial step is the oxidation of the amine to a nitroso or nitro derivative, followed by potential polymerization.

Experimental Protocol: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to accelerate degradation, allowing for the rapid identification of potential degradants and the development of a stability-indicating analytical method.

Causality in Stress Condition Selection

The conditions are chosen to mimic potential storage and handling scenarios and to probe all likely degradation mechanisms.

-

Acid/Base Hydrolysis: Tests stability in extreme pH environments.

-

Oxidation: Simulates exposure to air or residual oxidizing agents.

-

Thermal: Evaluates stability at elevated temperatures.

-

Photolytic: Assesses degradation upon exposure to light, as specified by ICH guideline Q1B.

Table 3: Recommended Conditions for Forced Degradation Study

| Stress Condition | Reagent / Condition | Rationale |

| Acidic | 0.1 M HCl, 60 °C | To test for acid-catalyzed degradation. |

| Basic | 0.1 M NaOH, 60 °C | To test for base-catalyzed degradation. |

| Oxidative | 3% H₂O₂, RT | To induce oxidative degradation of the amine. |

| Thermal | 80 °C (Solid & Solution) | To assess heat sensitivity. |

| Photolytic | ICH Q1B compliant light source | To evaluate light sensitivity. |

Step-by-Step Methodology

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water).

-

Stress Application: Expose the solutions to the conditions outlined in Table 3. Include a control sample protected from stress.

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 8, 24 hours).

-

Neutralization: Quench the reactions as appropriate (e.g., neutralize acidic/basic samples) before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the parent peak from all major degradation products. A photodiode array (PDA) detector is essential for assessing peak purity.

Visualization of Forced Degradation Workflow

Safety, Handling, and Storage

Given its structure as a halogenated aniline, this compound should be handled with care. Data from analogous compounds indicate potential for toxicity if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[5][7][8][9]

-

Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[10] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidative degradation.

Conclusion

While direct experimental data for this compound remains scarce in public literature, a robust scientific approach allows for a strong predictive understanding of its core physicochemical properties. Its solubility is expected to be highest in polar solvents, driven by the hydrogen bonding and dipolar nature of the molecule. Its stability is primarily threatened by oxidative conditions. The detailed experimental protocols provided in this guide equip researchers with the necessary tools to definitively quantify the solubility and stability of this compound, enabling its effective use in research and development while ensuring safety and reproducibility.

References

- SynQuest Laboratories, Inc. (2016). 3,5-Dichloro-2,4-difluoroaniline Safety Data Sheet.

- Sigma-Aldrich. (2025). 2,5-Dichloroaniline Safety Data Sheet.

- Thermo Fisher Scientific. (2011). 4-Chloro-2-fluoroaniline Safety Data Sheet.

- Fisher Scientific. (2025). 3,5-Dichloroaniline Safety Data Sheet.

- TCI Chemicals. (2024). 3-Chloro-2-fluoroaniline Safety Data Sheet.

- Fisher Scientific. (2025). 2-Fluoroaniline Safety Data Sheet.

- Fisher Scientific. (2024). 3-Chloro-2-fluoroaniline Safety Data Sheet.

-

PubChem. 3,5-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents.

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. 3,5-dichloro-4-fluoroaniline CAS#: 2729-34-2 [m.chemicalbook.com]

An In-Depth Technical Guide to the Health and Safety of 3,5-Dichloro-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Methodological Approach

The safety protocols and hazard assessments herein are synthesized from publicly available data for structurally analogous compounds, including various dichloroanilines and chloro-fluoroanilines.[1][2][3][4][5] This methodology allows us to construct a robust and cautious safety profile, assuming that 3,5-Dichloro-2-fluoroaniline will exhibit hazards characteristic of its chemical class. The primary objective is to ensure the highest level of safety by treating the compound with the caution merited by its most hazardous analogues.

Section 2: Synthesized Hazard Profile and Classification

Based on data from its analogues, this compound should be considered a highly hazardous substance. The compound is predicted to be toxic via oral, dermal, and inhalation routes of exposure.[2][6] It is also expected to cause significant skin and eye irritation and may lead to organ damage with repeated exposure.[1][2] Furthermore, like many chlorinated aromatic compounds, it is presumed to be very toxic to aquatic life with long-lasting effects.[6]

Table 1: Synthesized GHS Hazard Classification

| Hazard Class | GHS Category | Signal Word | Hazard Statement |

|---|---|---|---|

| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed.[6] |

| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin.[6] |

| Acute Toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled.[6] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1][7][8] |

| Serious Eye Damage/Irritation | Category 1 / 2A | Danger | H318/H319: Causes serious eye damage/irritation.[1][7][8] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | Warning | H373: May cause damage to organs through prolonged or repeated exposure.[2] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | Warning | H400: Very toxic to aquatic life.[6] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects.[6] |

Section 3: A Systematic Approach to Risk Mitigation: The Hierarchy of Controls

To ensure personnel safety, a systematic approach to risk mitigation must be implemented. The "Hierarchy of Controls" is a framework that prioritizes safety measures from most to least effective. Simply relying on Personal Protective Equipment (PPE) is insufficient; it is the last line of defense.

-

Elimination/Substitution : The most effective control is to remove the hazard. In a research context, investigate if a less toxic analogue or alternative synthetic route can achieve the desired outcome.

-

Engineering Controls : These controls physically separate the user from the hazard. All handling of this compound must be performed within a certified chemical fume hood or similar ventilated enclosure to prevent inhalation of dust or vapors.[9]

-

Administrative Controls : These are work practices and procedures that reduce exposure. This includes developing and strictly following Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards, clearly labeling all containers, and restricting access to authorized personnel only.

-

Personal Protective Equipment (PPE) : PPE is essential but should not be the primary means of protection. It is used to protect the user from exposure when engineering and administrative controls cannot completely remove the risk.

Section 4: Standard Operating Procedures (SOPs)